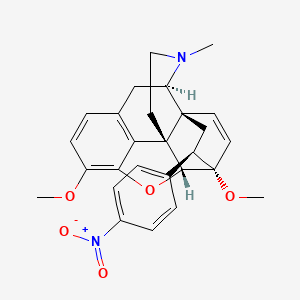

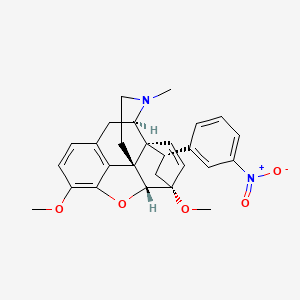

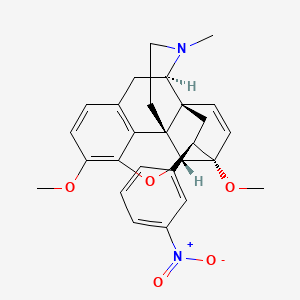

21-nitro-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

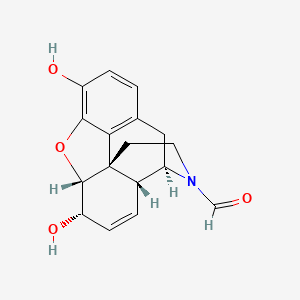

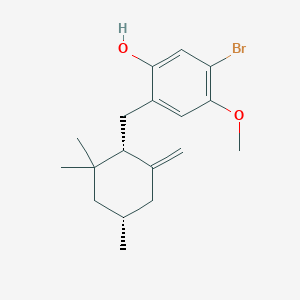

La 21-nitro-7alpha-phényl-6alpha,14alpha-endo-éthénotétrahydrothébaïne est un analogue synthétique de la morphine. Ce composé est caractérisé structurellement par la présence d'un groupe nitro en position 21, d'un groupe phényle en position 7alpha et d'un pont éthène entre les positions 6alpha et 14alpha. Il est connu pour son interaction avec les récepteurs opioïdes, en particulier le récepteur kappa-opioïde, et a été étudié pour ses propriétés analgésiques potentielles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de la 21-nitro-7alpha-phényl-6alpha,14alpha-endo-éthénotétrahydrothébaïne implique plusieurs étapes, en commençant par la thébaïne, un alcaloïde opiacé naturel. Les étapes clés comprennent :

Nitration : Introduction du groupe nitro en position 21.

Phénylation : Addition du groupe phényle en position 7alpha.

Formation du Pont Éthène : Création du pont éthène entre les positions 6alpha et 14alpha.

Chacune de ces étapes nécessite des réactifs et des conditions spécifiques. Par exemple, la nitration implique généralement l'utilisation d'acide nitrique et d'acide sulfurique à des températures contrôlées. La phénylation peut être réalisée en utilisant du phényllithium ou du bromure de phénylmagnésium en présence d'un catalyseur. La formation du pont éthène peut impliquer des réactions de cyclisation à haute température et pression .

Méthodes de Production Industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'utilisation de réactifs et d'équipements de qualité industrielle afin de garantir l'efficacité et le rendement. Le processus comprendrait également des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit final à haute pureté .

Analyse Des Réactions Chimiques

Types de Réactions

La 21-nitro-7alpha-phényl-6alpha,14alpha-endo-éthénotétrahydrothébaïne subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être oxydé davantage pour former des dérivés nitroso ou d'autres dérivés oxydés.

Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.

Substitution : Le groupe phényle peut subir des réactions de substitution électrophile ou nucléophile.

Réactifs et Conditions Courants

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Hydrogène gazeux avec du palladium sur carbone ou de l'hydrure de lithium et d'aluminium.

Substitution : Des réactifs électrophiles comme le brome ou des réactifs nucléophiles comme l'hydroxyde de sodium.

Principaux Produits

Oxydation : Formation de dérivés nitroso.

Réduction : Formation de dérivés aminés.

Substitution : Formation de dérivés phényliques substitués.

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme composé modèle pour étudier la réactivité des groupes nitro et phényle dans les molécules complexes.

Biologie : Enquêté pour son interaction avec les récepteurs opioïdes et son potentiel en tant qu'outil pour étudier les interactions récepteur-ligand.

Médecine : Exploré pour ses propriétés analgésiques, en particulier sa capacité à agir comme un agoniste du récepteur kappa-opioïde, ce qui peut soulager la douleur sans les effets secondaires associés aux agonistes du récepteur mu-opioïde.

Industrie : Utilisation potentielle dans la synthèse de nouveaux agents analgésiques et d'autres produits pharmaceutiques.

5. Mécanisme d'Action

Le principal mécanisme d'action de la 21-nitro-7alpha-phényl-6alpha,14alpha-endo-éthénotétrahydrothébaïne implique son interaction avec le récepteur kappa-opioïde. En se liant à ce récepteur, le composé induit un changement conformationnel qui active les voies de signalisation intracellulaires. Cela conduit à l'inhibition de l'adénylate cyclase, à la réduction des niveaux de monophosphate d'adénosine cyclique et à la modulation subséquente des canaux ioniques. Ces actions entraînent des effets analgésiques et d'autres réponses physiologiques .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study the reactivity of nitro and phenyl groups in complex molecules.

Biology: Investigated for its interaction with opioid receptors and its potential as a tool to study receptor-ligand interactions.

Medicine: Explored for its analgesic properties, particularly its ability to act as a kappa-opioid receptor agonist, which may provide pain relief without the side effects associated with mu-opioid receptor agonists.

Industry: Potential use in the synthesis of novel analgesic agents and other pharmaceuticals.

Mécanisme D'action

The primary mechanism of action of 21-nitro-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine involves its interaction with the kappa-opioid receptor. Upon binding to this receptor, the compound induces a conformational change that activates intracellular signaling pathways. This leads to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and subsequent modulation of ion channels. These actions result in analgesic effects and other physiological responses .

Comparaison Avec Des Composés Similaires

Composés Similaires

7alpha-phényl-6alpha,14alpha-endo-éthénotétrahydrothébaïne : N'a pas le groupe nitro en position 21.

21-amino-7alpha-phényl-6alpha,14alpha-endo-éthénotétrahydrothébaïne : Contient un groupe amino au lieu d'un groupe nitro en position 21.

7alpha-phényl-6alpha,14alpha-endo-éthénotétrahydrothébaïne avec des groupes amino o-, m- et p-substitués : Variantes avec différentes substitutions amino sur le groupe phényle.

Unicité

La présence du groupe nitro en position 21 dans la 21-nitro-7alpha-phényl-6alpha,14alpha-endo-éthénotétrahydrothébaïne confère des propriétés chimiques uniques, telles qu'une réactivité accrue dans les réactions d'oxydation et de réduction. De plus, cette modification peut améliorer son affinité de liaison et sa sélectivité pour le récepteur kappa-opioïde, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C27H28N2O5 |

|---|---|

Poids moléculaire |

460.5 g/mol |

Nom IUPAC |

(1R,2S,6R,14R,15S,19R)-11,15-dimethoxy-5-methyl-19-(3-nitrophenyl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraene |

InChI |

InChI=1S/C27H28N2O5/c1-28-12-11-26-22-17-7-8-20(32-2)23(22)34-24(26)27(33-3)10-9-25(26,21(28)14-17)15-19(27)16-5-4-6-18(13-16)29(30)31/h4-10,13,19,21,24H,11-12,14-15H2,1-3H3/t19-,21-,24-,25-,26+,27+/m1/s1 |

Clé InChI |

QKKWFNMREKYPDW-FGYBOQAASA-N |

SMILES isomérique |

CN1CC[C@]23[C@@H]4[C@@]5(C=C[C@]2([C@H]1CC6=C3C(=C(C=C6)OC)O4)C[C@@H]5C7=CC(=CC=C7)[N+](=O)[O-])OC |

SMILES canonique |

CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)CC5C7=CC(=CC=C7)[N+](=O)[O-])OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(10R,13S,17S)-17-hydroxy-13-methyl-10-(4-methylbenzyl)-17-(prop-1-ynyl)-6,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B10791069.png)

![(S)-5-allyl-10-ethynyl-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline](/img/structure/B10791074.png)